molecular formula C10H14N4O6 B15134293 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione

Cat. No.: B15134293
M. Wt: 286.24 g/mol
InChI Key: CASZEFNURIMFDA-QYQYRGHWSA-N
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Description

. It is a nucleoside composed of a purine base (xanthine) attached to a ribose sugar. This compound is significant in various biological processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione typically involves the glycosylation of xanthine with a protected ribose derivative. The reaction conditions often include the use of Lewis acids as catalysts and anhydrous solvents to facilitate the glycosylation reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the ribose moiety.

    Reduction: Dihydro derivatives of the purine ring.

    Substitution: Substituted purine derivatives.

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione involves its incorporation into nucleic acids or its interaction with nucleoside transporters and enzymes. It can inhibit nucleic acid synthesis by acting as a chain terminator or by inhibiting enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione lies in its specific purine base (xanthine) and its role in various biochemical pathways. Its distinct structure allows it to interact differently with enzymes and nucleic acids compared to other nucleosides .

Properties

Molecular Formula

C10H14N4O6

Molecular Weight

286.24 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-7,9,15-17H,1H2,(H2,12,13,18,19)/t3-,4?,5-,6-,7?,9-/m1/s1

InChI Key

CASZEFNURIMFDA-QYQYRGHWSA-N

Isomeric SMILES

C1=NC2C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O

Canonical SMILES

C1=NC2C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O

Origin of Product

United States

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